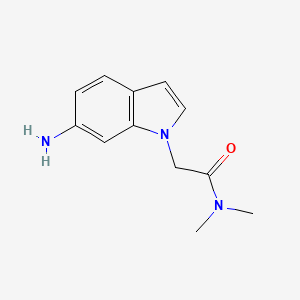![molecular formula C12H11N3O2 B1517576 3-[(6-Aminopyridin-3-yl)oxy]benzamide CAS No. 1019634-11-7](/img/structure/B1517576.png)
3-[(6-Aminopyridin-3-yl)oxy]benzamide
Overview
Description
3-[(6-Aminopyridin-3-yl)oxy]benzamide is a chemical compound characterized by its unique structure, which includes an aminopyridine moiety and a benzamide group
Mechanism of Action
Mode of Action
It is known that the compound exhibits antiproliferative activity , suggesting that it may interact with cellular targets to inhibit cell proliferation.
Biochemical Pathways
3-[(6-Aminopyridin-3-yl)oxy]benzamide appears to exert its antiproliferative activity mainly by regulating the cell cycle, DNA replication, and the p53 signaling pathway . The compound induces G2/M phase arrest, possibly through the inhibition of AURKB transcription . It also results in cell apoptosis via the p53 signaling pathway .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation, leading to cell cycle arrest and apoptosis . This suggests that the compound could have potential applications in the treatment of conditions characterized by uncontrolled cell proliferation, such as cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(6-Aminopyridin-3-yl)oxy]benzamide typically involves the reaction of 6-aminopyridin-3-ol with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of scalability, safety, and environmental impact. The process involves the continuous addition of reagents and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-[(6-Aminopyridin-3-yl)oxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
3-[(6-Aminopyridin-3-yl)oxy]benzamide has been studied for its applications in:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: The compound is being explored for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-[(6-Aminopyridin-3-yl)oxy]benzamide is similar to other compounds containing aminopyridine and benzamide groups. its unique structure and properties set it apart from these compounds. Some similar compounds include:
3-(6-Aminopyridin-3-yl)acrylate: Used in photoisomerization studies.
3-(6-Aminopyridin-3-yl)methanol:
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
3-(6-aminopyridin-3-yl)oxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-11-5-4-10(7-15-11)17-9-3-1-2-8(6-9)12(14)16/h1-7H,(H2,13,15)(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBNIICOYGOKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CN=C(C=C2)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Cyclopropyl(methyl)amino]-5-fluorobenzaldehyde](/img/structure/B1517493.png)
![4-Bromothieno[3,2-d]pyrimidine](/img/structure/B1517495.png)



![4-[(3-Methylphenyl)methoxy]benzene-1-sulfonamide](/img/structure/B1517502.png)
![4-{[(4-Bromophenyl)sulfanyl]methyl}aniline](/img/structure/B1517504.png)




![N,N-dimethyl-2-[(methylamino)methyl]aniline](/img/structure/B1517512.png)


